4-NITRO-1H,1'H-3,4'-BIPYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is a compound belonging to the class of nitropyrazoles, which are known for their high energy content, sensitivity, and thermal stability.
Preparation Methods
The synthesis of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves several methods, including the cine substitution of N-nitro groups and the modification of C-nitro groups. One common method involves the nitration of 4,4’-dinitro-1H,1’H-3,3’-bipyrazole . The reaction conditions typically include the use of nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . Industrial production methods often involve large-scale nitration processes under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher nitro derivatives.
Substitution: Common reagents for substitution reactions include bromine and sodium hydroxide, which can replace nitro groups with other functional groups. The major products formed from these reactions include aminonitropyrazoles and other polynitro derivatives.
Scientific Research Applications
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form amino groups, which then interact with various molecular pathways to exert their effects . The compound’s high energy content and thermal stability make it effective in applications requiring controlled energy release .
Comparison with Similar Compounds
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of high energy content, sensitivity, and thermal stability. Similar compounds include:
4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Known for its high thermal stability and use in energetic materials.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole: Notable for its high detonation performance and mechanical insensitivity.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Used in the synthesis of high-energy materials with excellent densities and detonation properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE.
Biological Activity
4-NITRO-1H,1'H-3,4'-BIPYRAZOLE is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a bipyrazole structure with a nitro group that significantly influences its reactivity and biological activity. The presence of the nitro group is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biological processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer properties.
- Molecular Docking Studies : Recent studies indicate that this compound exhibits significant binding affinity towards targets such as the SARS-CoV-2 main protease, suggesting potential antiviral properties .
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of various pyrazole derivatives, this compound was highlighted for its ability to inhibit the replication of SARS-CoV-2. Molecular docking studies revealed favorable binding interactions with the viral protease .
Case Study 2: Antibacterial Efficacy
A comprehensive evaluation of the antibacterial effects of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited biofilm formation at concentrations below its MIC, indicating its potential utility in treating chronic infections associated with biofilms .
Pharmacokinetic Properties
The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Studies have indicated that it exhibits moderate solubility and permeability characteristics essential for drug development .
Properties
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.